molecular formula C14H15OP B13731980 2-Methoxyphenyl(methyl)phenylphosphine

2-Methoxyphenyl(methyl)phenylphosphine

Cat. No.: B13731980
M. Wt: 230.24 g/mol
InChI Key: WLPVFKXJHBTYJG-UHFFFAOYSA-N
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Description

2-Methoxyphenyl(methyl)phenylphosphine is an organophosphorus compound with the molecular formula C14H15OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(methyl)phenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. This method is widely used due to its versatility and efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenyl(methyl)phenylphosphine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxyphenyl(methyl)phenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxyphenyl(methyl)phenylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the metal complex formed .

Comparison with Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Diphenylphosphine
  • Triphenylphosphine

Comparison: 2-Methoxyphenyl(methyl)phenylphosphine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to tris(2-methoxyphenyl)phosphine, it has a simpler structure, which can be advantageous in certain catalytic applications. Diphenylphosphine and triphenylphosphine, while similar, lack the methoxy group, which can result in different reactivity and applications .

Properties

Molecular Formula

C14H15OP

Molecular Weight

230.24 g/mol

IUPAC Name

(2-methoxyphenyl)-methyl-phenylphosphane

InChI

InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

WLPVFKXJHBTYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(C)C2=CC=CC=C2

Origin of Product

United States

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